molecular formula C24H20B- B1193919 Tetraphenylborate CAS No. 4358-26-3

Tetraphenylborate

Cat. No.: B1193919
CAS No.: 4358-26-3
M. Wt: 319.2 g/mol
InChI Key: SVHQOIWIRUVWII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetraphenylborate, also known as tetraphenylboranuide, is an organoboron compound consisting of a central boron atom bonded to four phenyl groups. This compound is notable for its role as an anion in various salts, such as sodium this compound and potassium this compound. It is widely used in chemical synthesis and research due to its unique properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetraphenylborate can be synthesized through several methods. One common approach involves the reaction of sodium tetrafluoroborate with phenylmagnesium bromide (a Grignard reagent). The reaction proceeds as follows: [ \text{NaBF}_4 + 4 \text{PhMgBr} \rightarrow \text{NaBPh}_4 + 2 \text{MgBr}_2 + 2 \text{MgF}_2 ] where Ph represents a phenyl group .

Another method involves the use of phenylsodium instead of the Grignard reagent. This reaction also yields sodium this compound as a product .

Industrial Production Methods: In industrial settings, the production of this compound often involves the reaction of sodium this compound with quaternary salt compounds in the presence of water and an organic solvent. This method is efficient and allows for the large-scale production of this compound .

Chemical Reactions Analysis

Types of Reactions: Tetraphenylborate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

Properties

IUPAC Name

tetraphenylboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20B/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H/q-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVHQOIWIRUVWII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20B-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

143-66-8 (sodium)
Record name Tetraphenylborate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004358263
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID801336454
Record name Borate(1-), tetraphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801336454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4358-26-3, 163709-59-9
Record name Tetraphenylborate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4358-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetraphenylborate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004358263
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Borate(1-), tetraphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801336454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TETRAPHENYLBORATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8TYC18K6NX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetraphenylborate
Reactant of Route 2
Tetraphenylborate
Reactant of Route 3
Tetraphenylborate
Reactant of Route 4
Tetraphenylborate
Reactant of Route 5
Tetraphenylborate
Reactant of Route 6
Tetraphenylborate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.